molecular formula C7H7BrO B1282558 3-(Bromomethyl)phenol CAS No. 74597-04-9

3-(Bromomethyl)phenol

Cat. No.: B1282558
CAS No.: 74597-04-9
M. Wt: 187.03 g/mol
InChI Key: JHQONOCFAYZOEQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₇BrO CAS No.: 74597-04-9 Structure: A phenol ring substituted with a bromomethyl group (-CH₂Br) at the meta (3rd) position (Figure 1). Key Properties:

  • Reactivity: High due to the bromine atom, enabling nucleophilic substitution (e.g., Suzuki coupling, alkylation) .
  • Biological Activity: Exhibits antimicrobial (against E. coli and S. aureus) and cytotoxic properties .
  • Applications: Intermediate in organic synthesis, polymer chemistry, drug development, and biochemical assays .

Preparation Methods

Direct Bromination of 3-Methylphenol (m-Cresol)

Reaction Overview

The bromination of m-cresol (3-methylphenol) represents a classical electrophilic aromatic substitution (EAS) approach. This method selectively targets the methyl group adjacent to the phenolic hydroxyl, yielding 3-(bromomethyl)phenol.

Reagents and Conditions

  • Catalyst : Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)
  • Brominating Agent : Bromine (Br₂)
  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄)
  • Temperature : 0–25°C (controlled to minimize polybromination)

Mechanism

  • Generation of Electrophile : FeBr₃ polarizes Br₂, forming Br⁺.
  • Electrophilic Attack : Br⁺ abstracts a hydrogen from the methyl group, forming a benzyl carbocation.
  • Bromide Incorporation : Bromide ion (Br⁻) attacks the carbocation, completing the substitution.

Performance Metrics

Parameter Value
Yield 60–75%
Purity ≥90% (after distillation)
Selectivity Moderate (competing ring bromination)

Limitations : Requires careful temperature control to avoid di- or tri-brominated byproducts.

Phosphorus Tribromide (PBr₃)-Mediated Synthesis

Reaction Overview

This method converts 3-hydroxybenzyl alcohol to this compound via nucleophilic substitution, exploiting the reactivity of PBr₃ with primary alcohols.

Reagents and Conditions

  • Reagent : PBr₃ (1.2–1.5 equiv)
  • Solvent : Anhydrous pyridine or acetonitrile
  • Temperature : 0°C → room temperature (RT)

Mechanism

  • Activation : PBr₃ reacts with the alcohol, forming a bromophosphite intermediate.
  • Substitution : Bromide displaces the hydroxyl group via an SN2 mechanism, yielding the bromide.

Performance Metrics

Parameter Value
Yield 85–92%
Purity ≥95% (crystallization)
Scalability Suitable for industrial production

Advantages : High regioselectivity and minimal side reactions.

Radical Bromination Using N-Bromosuccinimide (NBS)

Reaction Overview

Radical-initiated bromination selectively targets benzylic positions under mild conditions, avoiding harsh reagents.

Reagents and Conditions

  • Brominating Agent : NBS (1.1 equiv)
  • Initiator : Dibenzoyl peroxide (0.1 equiv)
  • Solvent : CCl₄ or DCM
  • Temperature : Reflux (60–80°C)

Mechanism

  • Radical Initiation : Dibenzoyl peroxide decomposes to generate phenyl radicals.
  • Hydrogen Abstraction : Radicals abstract a hydrogen from the methyl group, forming a benzyl radical.
  • Bromine Transfer : NBS donates Br·, yielding the bromide.

Performance Metrics

Parameter Value
Yield 70–80%
Selectivity High (no ring bromination)
Safety Avoids toxic Br₂ gas

Applications : Preferred for lab-scale synthesis due to controllability.

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Cost Efficiency
Direct Bromination 60–75 Moderate Industrial High
PBr₃-Mediated 85–92 High Industrial Moderate
NBS Radical 70–80 High Lab-scale Low

Key Observations :

  • PBr₃-Mediated Synthesis offers the best balance of yield and scalability.
  • NBS Radical Bromination is ideal for small-scale applications requiring high selectivity.

Industrial-Scale Optimization

Case Study: Continuous Flow Reactor Design

A patent (CN111018678A) highlights a continuous flow system for bromomethylation, achieving:

  • Residence Time : 10–15 minutes
  • Conversion : >95%
  • Purity : 99.5% (via in-line distillation).

Process Parameters

Parameter Value
Temperature 50°C
Pressure 1–2 atm
Catalyst Loading 2% FeBr₃

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)phenol involves its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. This reactivity is exploited in the design of molecules that target specific biological pathways or chemical processes .

Comparison with Similar Compounds

Halogen-Substituted Phenols

3-Chloromethylphenol

  • Structure : Chlorine replaces bromine in the bromomethyl group.
  • Reactivity : Less reactive than bromine due to weaker C-Cl bond (bond energy: C-Br ≈ 276 kJ/mol vs. C-Cl ≈ 339 kJ/mol).
  • Biological Activity: Antimicrobial but less potent than 3-(Bromomethyl)phenol .

4-(Bromomethyl)phenol

  • Structure : Bromomethyl group at the para (4th) position.
  • Reactivity : Steric and electronic differences alter reaction pathways. Para substitution may reduce steric hindrance in cross-coupling reactions compared to the meta isomer .
  • Applications : Used in specialty polymers but less common in drug synthesis due to positional effects on bioactivity .

Functional Group Variants

3-(Azidomethyl)phenol

  • Structure : Azido group (-N₃) replaces bromine.
  • Reactivity : Participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation .
  • Applications: Probe development in biochemical assays, contrasting with this compound’s role in nucleophilic substitution .

3-(Aminomethyl)-2-bromophenol

  • Structure: Aminomethyl (-CH₂NH₂) and bromine groups at adjacent positions.
  • Reactivity : Dual functionality enables diverse reactions (e.g., Schiff base formation with the amine, substitution via bromine) .
  • Biological Activity: Potential in targeted drug delivery due to amine-mediated interactions, unlike this compound’s broad reactivity .

Positional and Structural Isomers

3-Bromo-2-fluoro-5-(trifluoromethyl)phenol

  • Structure : Additional fluorine and trifluoromethyl (-CF₃) groups.
  • Reactivity : Enhanced acidity (pKa ~4–5) due to electron-withdrawing -CF₃, enabling deprotonation in mild conditions. Bromine and fluorine synergistically increase lipophilicity .
  • Applications: Superior metabolic stability in medicinal chemistry compared to this compound .

3-Methylphenol (m-Cresol)

  • Structure : Methyl (-CH₃) instead of bromomethyl.
  • Reactivity : Lacks halogen-driven substitution; undergoes electrophilic aromatic substitution or oxidation.
  • Biological Activity : Antioxidant properties, contrasting with the cytotoxicity of brominated analogs .

Comparative Data Table

Compound Substituents Position Reactivity Highlights Key Applications
This compound -CH₂Br meta Nucleophilic substitution, antimicrobial Drug intermediates, polymers
3-Chloromethylphenol -CH₂Cl meta Moderate substitution, less potent Antimicrobial agents
4-(Bromomethyl)phenol -CH₂Br para Lower steric hindrance Specialty polymers
3-(Azidomethyl)phenol -CH₂N₃ meta Click chemistry Bioconjugation probes
3-Bromo-2-fluoro-5-(CF₃)phenol -Br, -F, -CF₃ meta High acidity, lipophilicity Drug candidates

Biological Activity

3-(Bromomethyl)phenol, with the molecular formula C7H7BrO, is an organic compound that has garnered attention for its diverse biological activities. This compound features a bromomethyl group attached to a phenolic ring, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Reactivity:
this compound is characterized by its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This property allows it to act as a versatile intermediate in organic synthesis, enabling the formation of more complex molecules. The compound can react with various nucleophiles such as hydroxides, amines, and alkoxides, facilitating its use in biochemical assays and drug development .

Mechanism of Action:
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. Its reactivity allows it to modify proteins and nucleic acids, potentially leading to changes in cellular functions. For instance, studies suggest that compounds derived from this compound exhibit antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent.

Biological Activities

Antimicrobial Activity:
Research has demonstrated that this compound possesses significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential:
In addition to its antimicrobial effects, this compound has been investigated for its cytotoxic properties against cancer cell lines. Preliminary studies indicate that it may induce apoptosis in certain cancer cells, suggesting a potential role in cancer therapy. The exact pathways through which it exerts these effects remain an area of active research .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

CompoundStructure TypeBiological Activity
This compoundAryl halideAntimicrobial, cytotoxic
3-ChloromethylphenolAryl halideAntimicrobial (less potent than bromine derivative)
3-Methylphenol (m-Cresol)Aryl alcoholAntioxidant properties

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity Assays:
    • In vitro assays on various cancer cell lines revealed that this compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM. This suggests that further exploration into its anticancer mechanisms could yield promising therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 3-(Bromomethyl)phenol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via bromination of 3-methylphenol using brominating agents (e.g., Br₂ with FeBr₃) or by reacting 3-hydroxybenzyl alcohol with phosphorus tribromide (PBr₃) in anhydrous solvents like pyridine . Key factors include temperature control (0–25°C) and stoichiometric ratios to minimize di-substitution byproducts. Purification typically involves column chromatography or recrystallization.
  • Characterization : Confirmation of structure requires ¹H/¹³C NMR (e.g., δ ~4.5 ppm for -CH₂Br) and FT-IR (C-Br stretch ~550 cm⁻¹) .

Q. How can researchers distinguish this compound from its structural isomers using spectroscopic techniques?

  • Approach : Meta-substitution is confirmed via NOESY NMR (no coupling between -CH₂Br and phenolic -OH protons) and mass spectrometry (m/z = 201 [M+H]⁺). X-ray crystallography provides definitive spatial confirmation .

Q. What are the key reactive sites in this compound for further functionalization in organic synthesis?

  • Reactivity : The bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while the phenolic -OH can be alkylated or acylated. Electrophilic aromatic substitution is hindered due to electron-withdrawing -CH₂Br .

Q. What mechanisms underlie the antimicrobial activity of this compound?

  • Hypothesis : The bromomethyl group disrupts bacterial membranes via covalent interactions with thiol groups in proteins, while the phenol moiety inhibits ATP-dependent enzymes. Synergistic effects with antibiotics are attributed to efflux pump inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-brominated byproducts during synthesis?

  • Experimental Design : Use a molar ratio of 3-methylphenol:Br₂ = 1:1.1 in FeBr₃ at 0°C, monitored by TLC. Kinetic control via slow addition of Br₂ reduces over-bromination. Post-reaction quenching with Na₂S₂O₃ removes excess Br₂ .

Q. How should researchers resolve contradictions in reported cytotoxicity data for this compound across cancer cell lines?

  • Analysis : Variability may arise from cell-specific uptake mechanisms (e.g., ABC transporter expression) or redox environments affecting bromomethyl reactivity. Dose-response studies with ROS scavengers (e.g., NAC) can clarify mechanisms .

Q. How should researchers handle this compound to prevent degradation during long-term storage?

  • Best Practices : Store under inert gas (Ar) at –20°C in amber vials. Stabilize with radical inhibitors (e.g., BHT) and avoid exposure to moisture or light, which accelerate hydrolysis and radical decomposition .

Properties

IUPAC Name

3-(bromomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQONOCFAYZOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548111
Record name 3-(Bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74597-04-9
Record name 3-(Bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(BROMOMETHYL)PHENOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-[(Hydroxy)methyl]phenol was dissolved in acetonitrile (300 ml) and dichloromethane (900 ml) and the resulting mixture was poured in the flask kept under argon; magnetic stirring was set on. The solution was then cooled with an ice bath and carbon tetrabromide and triphenilphosphine were added. The latter was added in small portions in order to maintain the temperature at ca. 2-3° C.
Quantity
0 (± 1) mol
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300 mL
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900 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxybenzyl alcohol (4 g, 32.2 mmoles) in methylene chloride (250 ml), cooled at 0° C., tetrabromomethane (12.82 g, 38.6 mmoles) and triphenylphosphine (12.67 g, 48.3 mmoles) are added. The mixture is kept under stirring at 0° C. for 10 minutes, then evaporated at reduced pressure. The crude product is purified by chromatography on silica gel eluting with n-hexane/ethyl acetate 8/2. 3.5 g of the expected compound are obtained.
Quantity
4 g
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250 mL
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12.82 g
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12.67 g
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Synthesis routes and methods III

Procedure details

At 0° C. and under a nitrogen atmosphere carbontetrabromide (28.05 g) was added over a period of 20 min to a suspension of 3-hydroxybenzylalcohol (7 g) and triphenylphosphine (22.18 g) in dichloromethane (250 ml). After stirring for 1 h at 0° C., the reaction mixture was concentrated in vacuo. The residue was chromatographed on silica gel in heptane/ethyl acetate=2/1 (v/v) as eluent. Yield: 10 g. MS-ESI: [M−H]-=184.8/186.8
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28.05 g
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7 g
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22.18 g
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250 mL
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Reaction Step One

Synthesis routes and methods IV

Procedure details

To a 50 mL RB flask fitted with magnetic stirrer was charged 15 mL of dichloromethane. To the stirred solvent was added 3-hydroxymethyl-phenol (0.5 g, 4.03 mmol). The RM was brought to 0° C. and phosphorous tribromide (1.6 g, 0.56 mL, 6.04 mmol) was added drop wise. After addition, the RM was stirred at RT for 1 h. After 1 h, the RM was diluted with dichloromethane (25 mL) and the organic layer was washed with water (20 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as brown solid. (0.65 g, yield: 86.3%); MS (ESI, 120 eV): m/z=187.0 (M+H)+; 1H NMR (300 MHz, CDCl3): δ 7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d, 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-3.94 (bro s, 1H).
Quantity
0.5 g
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Reaction Step One
Quantity
0.56 mL
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Quantity
25 mL
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Quantity
15 mL
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Reaction Step Four
Yield
86.3%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(Bromomethyl)phenol
3-(Bromomethyl)phenol
3-(Bromomethyl)phenol
3-(Bromomethyl)phenol
3-(Bromomethyl)phenol
3-(Bromomethyl)phenol

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